Cas no 549-06-4 (7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-)
549-06-4 structure
Product Name:7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
Numéro CAS:549-06-4
Le MF:C19H14O9
Mégawatts:386.309066295624
CID:370568
PubChem ID:73677
Update Time:2025-04-19
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- Propriétés chimiques et physiques
Nom et identifiant
-
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- STICTIC ACID
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methox...
- SCOPULARIC ACID
- STEREOCAULONIC ACID
- KBioGR_001931
- 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- NSC-87511
- HMS2271H11
- AKOS027326813
- Spectrum5_000031
- SPECTRUM300006
- CHEMBL173530
- Isophthalaldehydic acid,.alpha.2,4,6-tetrahydroxy-2,5-xylyl)oxy]-4-methoxy-6-methyl-, .gamma.-lactone, .epsilon.-lactone
- KBio3_002329
- NCGC00095566-01
- DTXSID20972053
- BRD-A29578214-001-02-7
- 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-benzo[e]furo[3'',4'':3,4]benzo[b][1,4]dioxepine-11-carbaldehyde
- SDCCGMLS-0066543.P001
- STICTICACID
- UNII-NZR6AX77LP
- CCG-38584
- HY-126779
- SR-01000758942
- 1,3-Dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde
- KBioSS_001080
- 13,17-Dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
- SPBio_000274
- KBio2_003648
- dihydroxy-methoxy-dimethyl-dioxo-[?]carbaldehyde
- Q3604558
- Spectrum2_000307
- Spectrum4_001446
- Stictic acid (StA), 1
- REGID_for_CID_73677
- 1,3-Dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde
- NZR6AX77LP
- KBio2_001080
- KBio2_006216
- BDBM50056922
- BSPBio_002829
- NSC 87511
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- SCHEMBL13495711
- cid_73677
- 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-E]indene-11-carbaldehyde #
- CHEBI:93839
- NCGC00095566-03
- 549-06-4
- CS-0107316
- MLS001049107
- 56614-93-8
- NCGC00095566-02
- SR-01000758942-2
- NCI60_041935
- Spectrum_000600
- NSC87511
- SKCUFZLDTAYNBZ-UHFFFAOYSA-N
- BRD-A29578214-001-08-4
- SMR000386939
- Spectrum3_001185
- NS00134218
- Isophthalaldehydic acid, 2-[(3-carboxy-.alpha.2,.alpha.2,4,6-tetrahydroxy-2,5-xylyl)oxy]-4-methoxy-6-methyl-, .gamma.-lactone, .epsilon.-lactone
- MLSMR
-
- Piscine à noyau: 1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3
- La clé Inchi: SKCUFZLDTAYNBZ-UHFFFAOYSA-N
- Sourire: O1C2C(C=O)=C(C=C(C)C=2C(=O)OC2=C(C)C(=C3C(=O)OC(C3=C12)O)O)OC
Propriétés calculées
- Qualité précise: 386.06400
- Masse isotopique unique: 386.064
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 9
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 2
- Complexité: 666
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 129A^2
- Le xlogp3: 2.2
Propriétés expérimentales
- Dense: 1.591
- Point d'ébullition: 744.1°Cat760mmHg
- Point d'éclair: 273.2°C
- Indice de réfraction: 1.692
- Le PSA: 128.59000
- Le LogP: 2.31630
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74152-2.5mg |
Stictic Acid |
549-06-4 | 98% | 2.5mg |
¥7293.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci74152-500ug |
Stictic Acid |
549-06-4 | 98% | 500ug |
¥1678.00 | 2022-04-26 | |
| BioAustralis | BIA-S1673-0.50 mg |
Stictic acid |
549-06-4 | >95%byHPLC | 0.50mg |
$200.00 | 2023-08-29 | |
| BioAustralis | BIA-S1673-2.50 mg |
Stictic acid |
549-06-4 | >95%byHPLC | 2.50mg |
$700.00 | 2023-08-29 | |
| TargetMol Chemicals | T35673-1 mg |
Stictic Acid |
549-06-4 | 98% | 1mg |
¥ 2,226 | 2023-07-10 | |
| TargetMol Chemicals | T35673-5 mg |
Stictic Acid |
549-06-4 | 98% | 5mg |
¥ 5,138 | 2023-07-10 | |
| TargetMol Chemicals | T35673-10 mg |
Stictic Acid |
549-06-4 | 98% | 10mg |
¥ 6,972 | 2023-07-10 | |
| TargetMol Chemicals | T35673-25 mg |
Stictic Acid |
549-06-4 | 98% | 25mg |
¥ 13,167 | 2023-07-10 | |
| TargetMol Chemicals | T35673-50 mg |
Stictic Acid |
549-06-4 | 98% | 50mg |
¥ 19,726 | 2023-07-10 | |
| TargetMol Chemicals | T35673-100 mg |
Stictic Acid |
549-06-4 | 98% | 100MG |
¥ 29,598 | 2023-07-10 |
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- Littérature connexe
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
549-06-4 (7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shanghai Bent Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot